2-Methylborazine

CVD precursor volatility Vapor pressure Precursor delivery temperature

2-Methylborazine (CAS 21127-95-7) is a B-mono-methyl substituted derivative of borazine (B₃N₃H₆), classified as an inorganic heterocyclic aminoborane. It functions primarily as a molecular precursor for chemical vapor deposition (CVD) of boron nitride (BN) and boron carbonitride (BCN) thin films.

Molecular Formula CH6B3N3
Molecular Weight 92.5 g/mol
CAS No. 21127-95-7
Cat. No. B15397186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylborazine
CAS21127-95-7
Molecular FormulaCH6B3N3
Molecular Weight92.5 g/mol
Structural Identifiers
SMILES[B]1N[B]NB(N1)C
InChIInChI=1S/CH6B3N3/c1-4-6-2-5-3-7-4/h5-7H,1H3
InChIKeyUBBHQAGGLUMUOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylborazine (CAS 21127-95-7): Single-Source CVD Precursor for Boron Nitride and Hybrid Thin Films


2-Methylborazine (CAS 21127-95-7) is a B-mono-methyl substituted derivative of borazine (B₃N₃H₆), classified as an inorganic heterocyclic aminoborane [1]. It functions primarily as a molecular precursor for chemical vapor deposition (CVD) of boron nitride (BN) and boron carbonitride (BCN) thin films [2]. Unlike symmetrical tri-substituted borazine analogs, the unsymmetrical mono-methyl substitution on the borazine ring modifies the compound's volatility, thermal behavior, and film incorporation characteristics [3].

Why Borazine or N-Trimethylborazine Cannot Substitute 2-Methylborazine in Carbon-Doped and Process-Matched CVD Applications


Borazine derivatives are not interchangeable single-source precursors because substitution pattern and position critically dictate volatility, decomposition pathway, and film carbon content [1]. While borazine (unsubstituted) offers the highest volatility for low-temperature deposition [2], it lacks any carbon incorporation capability. N-trimethylborazine (N-TMB) and B-trichloroborazine (TCB) represent extremes in volatility and film chemistry: N-TMB exhibits significantly lower vapor pressure requiring elevated source temperatures, while TCB introduces corrosive HCl byproducts [3]. 2-Methylborazine occupies a unique middle ground—delivering sufficient volatility for practical CVD delivery while enabling controlled, low-level carbon doping through its single B-methyl group [4]. Direct substitution among these precursors alters film stoichiometry, deposition rate, and equipment compatibility, making generic interchange technically invalid for precision thin-film engineering.

2-Methylborazine Procurement Evidence: Quantitative Differentiation from Borazine, N-Trimethylborazine, and B-Trichloroborazine


Volatility Comparison: 2-Methylborazine Boiling Point Positioned Between Borazine and N-Trimethylborazine

2-Methylborazine exhibits a boiling point (BP) of 69.7 °C at 760 mmHg . This value is substantially higher than unsubstituted borazine (BP 53–55 °C) [1] but significantly lower than N-trimethylborazine (BP ~133 °C) . The mono-methyl substitution on boron provides an intermediate volatility that balances source delivery temperature with sufficient vapor transport for CVD processes [2].

CVD precursor volatility Vapor pressure Precursor delivery temperature

Vapor Pressure Assessment: 2-Methylborazine Delivers Practical Source Delivery Without Cryogenic or High-Temperature Constraints

2-Methylborazine has a vapor pressure of 133 mmHg at 25 °C . In comparison, borazine exhibits approximately 259 mmHg at 25 °C —nearly twice the volatility—while B-trichloroborazine has negligible vapor pressure at room temperature, requiring heating to >150 °C for adequate delivery [1]. N-Trimethylborazine vapor pressure data are limited but its higher boiling point (133 °C) indicates substantially lower room-temperature volatility than 2-methylborazine [2].

Vapor pressure CVD delivery system Precursor stability

Single-Source Carbon Doping: 2-Methylborazine Enables BCN Films Without Secondary Carbon Precursors

2-Methylborazine contains a single B-methyl group (CH₃ attached to boron), providing a built-in carbon source with approximately 13% carbon by weight (1 carbon atom per 8 non-hydrogen atoms; molecular formula CH₈B₃N₃, MW 94.53 g/mol) . Unsubstituted borazine (B₃N₃H₆, MW 80.5 g/mol) contains zero carbon, requiring an external carbon precursor (e.g., CH₄, C₂H₄) for BCN film synthesis [1]. N-Trimethylborazine contains three N-methyl groups, delivering higher carbon loading but with different incorporation chemistry and stoichiometric control challenges [2]. DFT calculations indicate alkyl-substituted borazines exhibit modified frontier orbital energies compared to parent borazine, affecting surface reaction kinetics [3].

BCN thin films Carbon doping Single-source precursor

B-Methyl vs. N-Methyl Substitution: Electronic Structure and Reactivity Differentiation

Comparative NMR studies across the methyl borazine series demonstrate that B-methyl substitution (as in 2-methylborazine) produces distinct chemical shift patterns compared to N-methyl substitution [1]. The methyl group on boron acts as an electron-releasing substituent, modifying the π-electron distribution of the borazine ring differently than N-methyl substitution [2]. Photoelectron spectroscopy data on B-trimethylborazine and N-trimethylborazine confirm that N-trimethylation increases the separation between the two e orbital sets by at least 0.6 eV, whereas B-trimethylation leaves energy separations almost unchanged relative to parent borazine [3].

Borazine substitution chemistry Electronic effects NMR characterization

Halogen-Free Composition: Equipment Compatibility Advantage Over B-Trichloroborazine

2-Methylborazine is a halogen-free compound (molecular formula CH₈B₃N₃, containing only C, H, B, N) . In contrast, B-trichloroborazine (TCB, Cl₃B₃N₃H₃) contains three chlorine atoms per molecule [1]. During CVD decomposition, TCB releases HCl gas as a byproduct, which is corrosive to stainless steel components, vacuum pump seals, and exhaust abatement systems [2]. The production of HCl when TCB is exposed to moist air is documented as a major disadvantage of this precursor for CVD applications [3].

Halogen-free precursor CVD equipment compatibility Corrosion prevention

Room-Temperature Liquid State: Simplifies Precursor Handling and Vapor Delivery

2-Methylborazine is reported as a liquid at room temperature . Unsubstituted borazine is also a room-temperature liquid (melting point −58 °C) [1]. In contrast, N-trimethylborazine melts at 235–245 °C and B-trichloroborazine is a solid powder at room temperature (melting point 83–84 °C) , requiring solid-source vaporizers or heated bubblers for precursor delivery. Patent literature explicitly states that alkylborazine compounds that are liquid at normal temperature and pressure are preferred for semiconductor processing [2].

Precursor physical state Bubbler delivery Room-temperature liquid

Procurement Application Scenarios for 2-Methylborazine (CAS 21127-95-7) Based on Quantified Differentiation Evidence


Single-Source Chemical Vapor Deposition (CVD) of Boron Carbonitride (BCN) Thin Films

2-Methylborazine enables deposition of BCN films from a single precursor stream due to its intrinsic ~12.7 wt% carbon content from the B-methyl group [1]. This eliminates the need for co-injection of a secondary carbon source (e.g., methane or ethylene) required when using unsubstituted borazine [2]. The intermediate boiling point (69.7 °C) and vapor pressure (133 mmHg at 25 °C) allow practical bubbler-based delivery without cryogenic cooling or high-temperature heating, making it suitable for standard CVD tool configurations in semiconductor R&D and pilot production [3].

Halogen-Free BN/BCN Interlayer Deposition for Semiconductor Devices

The zero-halogen composition of 2-methylborazine makes it suitable for depositing BN or BCN interlayer dielectrics, etch-stop layers, and barrier films in semiconductor device manufacturing [1]. Unlike B-trichloroborazine, which generates corrosive HCl byproducts that attack stainless steel components and require specialized exhaust abatement, 2-methylborazine decomposition produces only non-corrosive volatile species [2]. This reduces equipment maintenance frequency and extends vacuum component lifetime in production environments where tool uptime is critical [3].

Controlled Low-Level Carbon Doping in Hexagonal Boron Nitride (h-BN) for Property Tuning

For researchers and process engineers developing h-BN films with tailored electrical, optical, or mechanical properties, 2-methylborazine offers a controlled, stoichiometrically defined carbon incorporation pathway [1]. The single B-methyl group provides approximately one carbon atom per three boron atoms (1:3 B:C ratio) in the precursor, enabling reproducible carbon doping levels without the process complexity of managing multiple precursor flow ratios [2]. This contrasts with N-trimethylborazine, which delivers a 3:3 (1:1) B:C ratio that may exceed desired doping levels for certain applications [3].

Comparative Borazine-Derivative Screening for Precursor Process Window Optimization

Procurement of 2-methylborazine as part of a broader borazine-derivative screening program allows systematic evaluation of how B-methyl vs. N-methyl substitution affects film properties and process conditions [1]. The documented differences in boiling point (69.7 °C vs. 133 °C for N-TMB), vapor pressure (133 mmHg vs. ~259 mmHg for borazine), and orbital energetics (≥0.6 eV difference between B- and N-substitution) provide quantifiable parameters for process window mapping and precursor selection decisions [2]. This evidence-based approach supports informed precursor sourcing for advanced materials development [3].

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